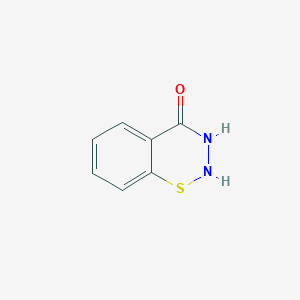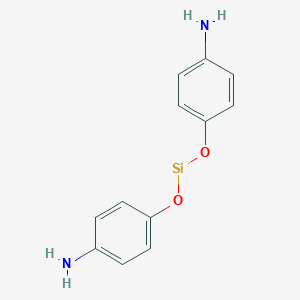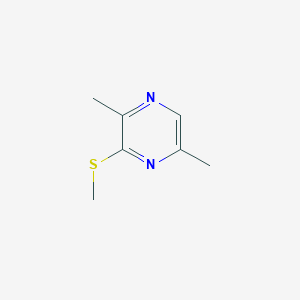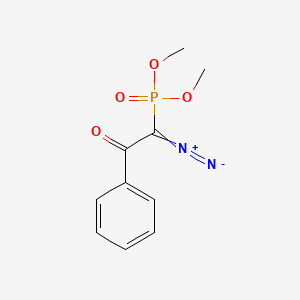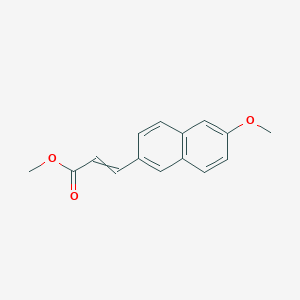![molecular formula C15H20ClN3O3 B14621577 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid CAS No. 59666-62-5](/img/structure/B14621577.png)
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and methylpentyl substituent, along with nitric acid. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Substitution Reactions: The chlorophenyl and methylpentyl groups are introduced through substitution reactions.
Combination with Nitric Acid: The final step involves the addition of nitric acid to the synthesized imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Miconazole Nitrate: An imidazole derivative with antifungal properties.
Clotrimazole: Another imidazole compound used as an antifungal agent.
Ketoconazole: Known for its use in treating fungal infections.
Uniqueness
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Propiedades
Número CAS |
59666-62-5 |
|---|---|
Fórmula molecular |
C15H20ClN3O3 |
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
1-[2-(2-chlorophenyl)-4-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-12(2)9-13(10-18-8-7-17-11-18)14-5-3-4-6-15(14)16;2-1(3)4/h3-8,11-13H,9-10H2,1-2H3;(H,2,3,4) |
Clave InChI |
LXXMVXLBPABMSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
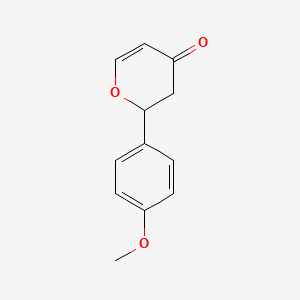
![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

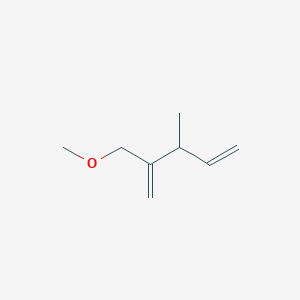
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
